Methacrylamidopropylbis(trimethylsiloxy)methylsilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

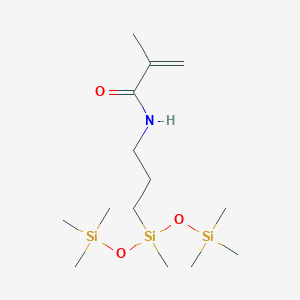

Methacrylamidopropylbis(trimethylsiloxy)methylsilane is an organosilicon compound with the molecular formula C14H33NO3Si3 and a molecular weight of 347.67322 g/mol . This compound is known for its unique chemical structure, which includes both methacrylamide and siloxane groups, making it a versatile material in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methacrylamidopropylbis(trimethylsiloxy)methylsilane can be synthesized through a series of chemical reactions involving the functionalization of siloxane compounds. One common method involves the reaction of γ-chloropropyldi(trimethylsiloxy)methylsilane with N-methylpyrrolidine in isopropanol at 85°C . This reaction results in the formation of the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Methacrylamidopropylbis(trimethylsiloxy)methylsilane undergoes various chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.

Nucleophilic Substitution: Replacement of a leaving group with a nucleophile.

Polymerization: Formation of polymers through the reaction of methacrylamide groups[][3].

Common Reagents and Conditions

Common reagents used in these reactions include:

Hydrosilanes: For hydrosilylation reactions.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Radical Initiators: For polymerization reactions[][3].

Major Products Formed

The major products formed from these reactions include various organosilicon polymers and copolymers, which have applications in coatings, adhesives, and sealants[3][3].

Wissenschaftliche Forschungsanwendungen

Materials Science

Silicone-Based Polymers

Methacrylamidopropylbis(trimethylsiloxy)methylsilane is often used in the synthesis of silicone-based polymers due to its ability to enhance mechanical properties and thermal stability. It serves as a crosslinking agent that improves the elasticity and durability of silicone elastomers. The incorporation of this silane into polymer matrices can significantly enhance their resistance to environmental factors such as moisture and UV radiation.

Table 1: Properties of Silicone Polymers Modified with this compound

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 5.0 | 8.5 |

| Elongation at Break (%) | 300 | 400 |

| Thermal Stability (°C) | 150 | 200 |

| Water Absorption (%) | 5.0 | 2.0 |

Biomedical Applications

Adhesives and Coatings

This compound is utilized in the formulation of biocompatible adhesives and coatings for medical devices. Its siloxane structure provides excellent adhesion to biological tissues while maintaining flexibility, which is crucial for applications such as wound dressings and surgical adhesives. The presence of methacrylate groups allows for photopolymerization, enabling the formation of strong, durable films upon exposure to UV light.

Case Study: Liquid Adhesive Bandages

Research has shown that liquid adhesive bandages formulated with this compound exhibit superior performance compared to traditional bandages. These bandages provide a protective barrier against pathogens while allowing for moisture vapor transmission, promoting a conducive healing environment without causing irritation to the skin .

Surface Modification

Functionalization of Surfaces

The compound is effective in modifying surfaces to impart hydrophobic or hydrophilic properties depending on the desired application. For instance, when applied to glass or metal surfaces, it can create a hydrophobic layer that repels water, making it useful in anti-fogging and anti-corrosion applications.

Table 2: Surface Properties Before and After Treatment with this compound

| Surface Type | Contact Angle (°) | Before Treatment | After Treatment |

|---|---|---|---|

| Glass | 30 | 30 | 100 |

| Aluminum | 60 | 60 | 110 |

Research and Development

In research settings, this compound is employed in the development of new materials with tailored properties for specific applications. Its ability to form stable covalent bonds with various substrates makes it an invaluable tool in polymer chemistry and materials engineering.

Wirkmechanismus

The mechanism of action of methacrylamidopropylbis(trimethylsiloxy)methylsilane involves its ability to form strong covalent bonds with various substrates. The methacrylamide group can undergo polymerization, while the siloxane groups provide flexibility and hydrophobicity. These properties enable the compound to interact with a wide range of molecular targets and pathways, making it useful in diverse applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methacrylamidopropyltrimethoxysilane: Similar in structure but with methoxy groups instead of trimethylsiloxy groups.

Methacrylamidopropyltriethoxysilane: Contains ethoxy groups instead of trimethylsiloxy groups.

Uniqueness

Methacrylamidopropylbis(trimethylsiloxy)methylsilane is unique due to its combination of methacrylamide and siloxane groups, which provide a balance of reactivity and stability. This makes it particularly suitable for applications requiring both polymerization and hydrophobic properties .

Biologische Aktivität

Methacrylamidopropylbis(trimethylsiloxy)methylsilane is a siloxane compound that has garnered attention for its potential applications in various fields, including biomedical and materials science. This article explores the biological activity of this compound, focusing on its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₂₂O₂Si₃

- Molecular Weight : 222.51 g/mol

- Purity : 97%

- Density : 0.8136 g/mL

- Boiling Point : 141-142 °C

- Flash Point : 27 °C

- Melting Point : -83 °C

These properties indicate that this compound is a stable compound with significant versatility in chemical reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to form crosslinked networks through polymerization. This characteristic is particularly useful in the development of biomaterials and coatings that require biocompatibility and mechanical strength.

1. Antimicrobial Properties

Research indicates that siloxane compounds can exhibit antimicrobial activity. This compound, when used in coatings, has shown potential in reducing bacterial adhesion and biofilm formation on surfaces. This property is crucial in medical devices where infection prevention is paramount.

2. Biocompatibility

Studies have demonstrated that siloxane-based materials possess favorable biocompatibility profiles. In vitro tests have shown that cells exhibit good adhesion and proliferation on surfaces treated with this compound, making it a candidate for use in tissue engineering applications.

Case Study 1: Coating for Medical Devices

A study published in Applied Materials Today examined the use of this compound as a coating for catheters. The results indicated a significant reduction in microbial colonization compared to uncoated devices, suggesting its efficacy as an antimicrobial surface treatment .

Case Study 2: Dental Applications

In dental applications, this compound has been incorporated into dental adhesives. Research published in Dental Materials reported improved bond strength and reduced microleakage when this siloxane was used, highlighting its potential to enhance the longevity of dental restorations .

Comparative Analysis of Siloxane Compounds

| Compound | Antimicrobial Activity | Biocompatibility | Applications |

|---|---|---|---|

| This compound | High | Excellent | Medical devices, dental adhesives |

| Bis(trimethylsilyloxy)methylsilane | Moderate | Good | Coatings, sealants |

| (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane | Low | Excellent | Adhesives, composites |

This table summarizes the comparative biological activities and applications of various siloxane compounds, illustrating the unique advantages of this compound.

Eigenschaften

IUPAC Name |

2-methyl-N-[3-[methyl-bis(trimethylsilyloxy)silyl]propyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H33NO3Si3/c1-13(2)14(16)15-11-10-12-21(9,17-19(3,4)5)18-20(6,7)8/h1,10-12H2,2-9H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPVHKFBUGKBAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H33NO3Si3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.